2-Methylcinnamic Acid
Overview
Description
2-Methylcinnamic acid, also known as 3-(2-methylphenyl)acrylic acid, is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, characterized by the presence of a methyl group attached to the phenyl ring. This compound is known for its crystalline structure and is predominantly found in the trans configuration. It exhibits various biological activities, making it a compound of interest in scientific research.
Mechanism of Action
Target of Action
2-Methylcinnamic Acid is a derivative of cinnamic acid, a plant metabolite with antimicrobial, anticancer, and antioxidant properties Cinnamic acid and its derivatives have been reported to exhibit activity against a variety of targets, including cancer cells, bacterial infections, and neurological disorders .
Mode of Action
For instance, cinnamic acid can terminate radical chain reactions by donating electrons that react with radicals, forming stable products . It’s plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
For example, they have been reported to exhibit antioxidant activity, which involves the neutralization of harmful free radicals .
Result of Action
This compound has been reported to exhibit strong anti-fungal activity against white-rot fungus Lenzites betulina and brown-rot fungus Laetiporus sulphureus . This suggests that the compound’s action results in the inhibition of these fungi, indicating its potential use as an antifungal agent.
Biochemical Analysis
Biochemical Properties
It is known that cinnamic acid derivatives play a significant role in various biochemical reactions . They are precursors for the production of various di (lignans), polyphenols (lignins), and also substituted derivatives . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
Cellular Effects
Cinnamic acid derivatives have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . These properties suggest that 2-Methylcinnamic Acid may have similar effects on cells and cellular processes.
Molecular Mechanism
It is known that cinnamic acid derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that cinnamic acid derivatives can exhibit varying effects over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that cinnamic acid derivatives can exhibit varying effects at different dosages, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Cinnamic acid derivatives are known to be involved in various metabolic pathways, potentially interacting with various enzymes and cofactors .
Transport and Distribution
It is known that cinnamic acid derivatives can interact with various transporters and binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
It is known that cinnamic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcinnamic acid can be synthesized through several methods, including the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. Another method involves the Knoevenagel condensation, where benzaldehyde derivatives react with malonic acid in the presence of a base to form the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2-methylcinnamaldehyde. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound results in the formation of 2-methylhydrocinnamic acid.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Methylbenzoic acid.
Reduction: 2-Methylhydrocinnamic acid.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
2-Methylcinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It exhibits antifungal and antimicrobial properties, making it useful in biological studies.
Medicine: Research has shown its potential in the synthesis of cytotoxic alkaloids, which are important in cancer treatment.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties.
Comparison with Similar Compounds
2-Methylcinnamic acid can be compared with other cinnamic acid derivatives, such as:
4-Methylcinnamic acid: Similar structure but with the methyl group at the para position.
3,4-(Methylenedioxy)cinnamic acid: Contains a methylenedioxy group, leading to different biological activities.
2-Hydroxycinnamic acid: Presence of a hydroxyl group enhances its antioxidant properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other cinnamic acid derivatives.
Properties
IUPAC Name |
(E)-3-(2-methylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWBWHPZXKLUEX-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901046 | |
Record name | NoName_96 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-57-1, 2373-76-4 | |
Record name | (2E)-3-(2-Methylphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-3-(2-Methylphenyl)-2-propenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Methylcinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2373-76-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-methylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-methylcinnamic acid behave in asymmetric hydrogenation reactions?
A: this compound acts as a prochiral substrate in asymmetric hydrogenation reactions catalyzed by chiral ruthenium complexes. [, ] Studies have shown that the choice of chiral ligand significantly influences the enantioselectivity of the reaction. For instance, the use of Ru(OCOCH3)2[(S)-H8-BINAP] catalyst resulted in significantly higher enantiomeric excess (ee) of the hydrogenated product compared to Ru(OCOCH3)2[(R)-BINAP]. [] This highlights the importance of ligand design and optimization for achieving high enantioselectivity in asymmetric hydrogenation reactions involving this compound.
Q2: Can the structure of this compound be modified to enhance its biological activity?
A: Yes, structural modifications of this compound can significantly impact its biological activity. A study investigating the cytotoxic effects of Zanthoxylum schinifolium extracts identified this compound as one of the components in the methylene chloride extract. [] This extract exhibited significant pro-apoptotic effects on human leukemia Jurkat T cells, but the specific contribution of this compound to this activity requires further investigation. Modifying the substituents on the aromatic ring or the carboxylic acid moiety could potentially enhance its cytotoxic activity or modulate its interactions with specific biological targets.
Q3: How do substituents on the aromatic ring of cinnamic acid derivatives affect their reactivity with samarium diiodide (SmI2)?
A: Studies on the reduction of cinnamic acid derivatives by SmI2 reveal a significant influence of substituents on the reaction rate. [] Electron-donating groups, like methoxy or methyl groups, on the aromatic ring increase the electron density of the double bond, making it more susceptible to reduction by SmI2. Conversely, electron-withdrawing groups, such as chlorine, decrease the electron density and hinder the reduction process. This understanding of substituent effects is crucial for predicting the reactivity of cinnamic acid derivatives in various chemical transformations.
Q4: Can this compound be used to synthesize other valuable compounds?
A: Yes, this compound serves as a versatile building block for synthesizing various compounds. For example, it can be converted into labeled compounds like [18O]-5-methylisoquinolinone and 1-(furan-2-yl-[18O]-methoxy)-5-methylisoquinoline, which are of interest as potential antitumor agents. [] Additionally, it can be used to synthesize 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, a compound showing promising α-glucosidase inhibition activity. [] These examples highlight the synthetic utility of this compound in medicinal chemistry and drug discovery.
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